molecular formula C12H14N6O B2859041 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine CAS No. 1798489-53-8

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine

Cat. No.: B2859041
CAS No.: 1798489-53-8
M. Wt: 258.285
InChI Key: OIFUSNKGTFNUCC-UHFFFAOYSA-N
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Description

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a piperidine ring, and a pyrazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. The triazole ring can be synthesized via a Huisgen cycloaddition reaction, commonly known as the “click” reaction, between an azide and an alkyne. The piperidine ring is often prepared through hydrogenation of pyridine derivatives.

The final step involves coupling the triazole and piperidine intermediates with a pyrazine derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyrazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-2-yl)methanone
  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(quinolin-2-yl)methanone
  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyrimidin-2-yl)methanone

Uniqueness

What sets 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine apart from similar compounds is its unique combination of the triazole, piperidine, and pyrazine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

pyrazin-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c19-12(11-9-13-3-4-14-11)17-6-1-10(2-7-17)18-8-5-15-16-18/h3-5,8-10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFUSNKGTFNUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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